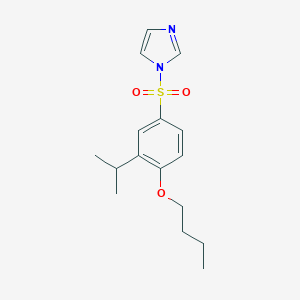
2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide, also known as TMB-PSA, is a chemical compound that has gained considerable attention in the field of scientific research due to its various potential applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied in detail. In
Mecanismo De Acción
2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide acts as a chromogenic substrate in ELISA, where it is oxidized by hydrogen peroxide in the presence of an enzyme to form a blue-colored product. The intensity of the color is directly proportional to the amount of enzyme activity in the sample. This compound has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. However, it has been reported to cause mild irritation and inflammation in the skin and eyes when in contact with these tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is its ability to detect small amounts of antigens or antibodies in a sample, making it a valuable tool in scientific research. Additionally, this compound is stable and easy to use, making it a popular choice for ELISA assays. However, this compound has some limitations, including its inability to detect certain antigens or antibodies and its susceptibility to interference from other substances in the sample.
Direcciones Futuras
There are several future directions for the use of 2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide in scientific research. One potential direction is the development of new ELISA assays using this compound as a chromogenic substrate. Another direction is the investigation of the mechanism of action of this compound and its potential use in the development of new drugs. Additionally, this compound could be used in the development of new diagnostic tools for the detection of diseases.
Conclusion:
In conclusion, this compound, or this compound, is a valuable tool in scientific research due to its various potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied in detail. This compound has proven to be a reliable and stable chromogenic substrate in ELISA assays, and its potential applications in the development of new drugs and diagnostic tools make it a promising compound for future research.
Métodos De Síntesis
2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 6-methyl-2-pyridinamine in the presence of a base such as triethylamine. Another method involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 6-methyl-2-pyridine-N-oxide in the presence of a base. Both methods result in the formation of this compound, which can be purified using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
2,4,5-trimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of enzyme-linked immunosorbent assay (ELISA). This compound is used as a chromogenic substrate in ELISA to detect the presence of antibodies or antigens in a sample. This compound has also been used in various studies to investigate the mechanism of action of certain enzymes and to develop new drugs.
Propiedades
Fórmula molecular |
C15H18N2O2S |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
2,4,5-trimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H18N2O2S/c1-10-8-12(3)14(9-11(10)2)20(18,19)17-15-7-5-6-13(4)16-15/h5-9H,1-4H3,(H,16,17) |
Clave InChI |
ZJTKDNGFXPLILH-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C |
SMILES canónico |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B273179.png)
![1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B273181.png)
![1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273184.png)
![2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether](/img/structure/B273201.png)



![2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B273238.png)


